molecular formula C20H16O7 B1254214 2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one

2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one

Cat. No. B1254214
M. Wt: 368.3 g/mol
InChI Key: FHPPAZXTEIAPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one is a natural product found in Artocarpus integer with data available.

Scientific Research Applications

Synthesis and Characterization

  • New Pyranochromene Derivatives Synthesis : A series of 11-benzylidene-8,9,10,11-tetrahydro-7-phenyl-6H,7H-chromeno[4,3-b]chromen-6-ones, similar in structure to the target compound, have been synthesized. This was achieved through Michael addition domino cyclization, offering operational simplicity and high yields (Gholam Hossein & MahdaviniaSomayyeh Peikarporsan, 2013).

  • Facile Three-Component Synthesis : 7-Arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives, structurally related to the target compound, were synthesized using a one-pot strategy. This method employed 2-naphthol, substituted benzaldehyde, and 4-hydroxycoumarin, catalyzed by potassium phthalimide (F. Ghorbani & H. Kiyani, 2014).

Biological Evaluation and Potential Applications

  • Fluorescence and Metal Interaction Properties : The study of fluorescence probes, including those related to chromeno compounds, has gained interest across analytical, environmental, and medicinal chemistry. In particular, a study focused on the fluorescent properties and metal interaction of benzo[c]chromen-6-one derivatives, highlighting the potential of these compounds in various scientific applications (H. O. Gülcan et al., 2022).

  • Antiproliferative and Topoisomerase Inhibitor Activities : Chromeno[4,3-b][1,5]Naphthyridine and Chromeno[4,3-b][1,5]Naphthyridin-6-one derivatives, closely related to the target compound, have been synthesized and evaluated for their antiproliferative properties and Topoisomerase I inhibition. These findings underscore the potential of chromeno derivatives in cancer research (Endika Martin-Encinas et al., 2019).

Chemical Properties and Reaction Mechanisms

  • Multicomponent Reaction Synthesis : Chromeno[4,3-b]chromene derivatives, similar to the target compound, have been synthesized via a multicomponent reaction. This approach is noted for its simplicity, cost-effectiveness, and good substrate generality (W. H. Santos & L. C. Silva‐Filho, 2017).

properties

Product Name

2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one

InChI

InChI=1S/C20H16O7/c1-8(2)3-15-18-19(25)17-13(24)4-9(21)5-16(17)27-20(18)10-6-11(22)12(23)7-14(10)26-15/h3-7,15,21-24H,1-2H3

InChI Key

FHPPAZXTEIAPBK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C2=C(C3=CC(=C(C=C3O1)O)O)OC4=CC(=CC(=C4C2=O)O)O)C

synonyms

cyclochampedol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Reactant of Route 2
2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Reactant of Route 3
2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Reactant of Route 4
2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Reactant of Route 5
2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Reactant of Route 6
2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one

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